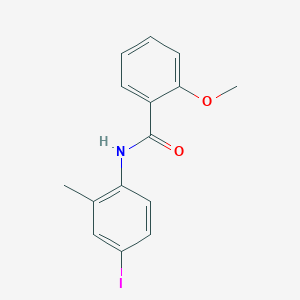

N-(4-iodo-2-methylphenyl)-2-methoxybenzamide

Description

N-(4-iodo-2-methylphenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxybenzoyl group linked to a 4-iodo-2-methylphenylamine moiety. The iodine atom at the para position of the phenyl ring may enhance radiopharmaceutical utility, while the methyl group at the ortho position could influence steric and lipophilic properties.

Properties

IUPAC Name |

N-(4-iodo-2-methylphenyl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14INO2/c1-10-9-11(16)7-8-13(10)17-15(18)12-5-3-4-6-14(12)19-2/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKESTRJKRIWTIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NC(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodo-2-methylphenyl)-2-methoxybenzamide typically involves the iodination of a methylphenyl precursor followed by the introduction of a methoxybenzamide group. One common method involves the reaction of 4-iodo-2-methylphenylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodo-2-methylphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(4-azido-2-methylphenyl)-2-methoxybenzamide .

Scientific Research Applications

N-(4-iodo-2-methylphenyl)-2-methoxybenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein binding.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-iodo-2-methylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Halogen Substitution

- P-(123)I-MBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide): This sigma receptor imaging agent shares an iodine substituent but differs in methoxy position (4 vs. 2) and attached group (piperidinyl ethyl vs. methylphenyl). The iodine’s placement at position 3 in P-(123)I-MBA enables sigma receptor targeting, while the target compound’s 4-iodo group may alter binding kinetics .

- YM-43611 (5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide): Features a chloro substituent and cyclopropylcarbonyl amino group.

Heterocyclic Attachments

- N-(1H-4-Indazolyl)-2-methoxybenzamide (4a) : Substituted with an indazolyl group, this compound exhibits a higher melting point (200.3–204.1°C) due to increased crystallinity from the heterocycle. The target’s phenyl group may reduce polarity, enhancing membrane permeability .

- N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-methoxybenzamide : Incorporates a benzimidazole ring, which could improve π-π stacking interactions in protein binding. The absence of iodine in this compound limits its utility in radiopharmaceuticals .

Methoxy Position and Electronic Effects

Physicochemical Properties

- Melting Points: N-(1H-4-Indazolyl)-2-methoxybenzamide (4a): 200.3–204.1°C . N-(4-Fluorobenzyl)-4-[(4-fluorobenzyl)amino]-2-methoxybenzamide (28b): No data, but fluorination likely lowers melting point vs. iodinated analogs .

- Spectral Data :

- N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-methoxybenzamide: ¹H NMR shows aromatic protons at δ 7.2–8.3 ppm, confirming benzamide and benzimidazole moieties .

Biological Activity

N-(4-iodo-2-methylphenyl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide structure with an iodine atom and a methoxy group, which are crucial for its biological activity. The presence of these substituents can influence the compound's reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor for certain enzymes involved in inflammatory processes or cancer cell proliferation. The iodine atom enhances lipophilicity, facilitating better membrane penetration, while the methoxy group may contribute to receptor binding affinity.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Anticancer Activity : Research indicates that derivatives of benzamides can inhibit tumor growth by modulating signaling pathways associated with cancer cell survival and proliferation .

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which play roles in inflammatory responses.

- Antimicrobial Properties : Some studies suggest potential antimicrobial effects, although specific data on this compound is limited.

In Vitro Studies

In vitro studies have shown that this compound can effectively inhibit certain cancer cell lines. For instance, it has demonstrated cytotoxic effects against breast cancer cells, suggesting its potential as a therapeutic agent in oncology .

In Vivo Studies

Animal models have been utilized to assess the efficacy and safety of this compound. Preliminary findings indicate that it may reduce tumor size in xenograft models, supporting its anticancer potential. Additionally, toxicity studies reveal manageable safety profiles at therapeutic doses .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds is essential. The following table summarizes notable structural features and activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| This compound | Iodinated aromatic amide | Anticancer, anti-inflammatory |

| 4-Iodoaniline | Iodinated aromatic amine | Antimicrobial |

| 2-Methoxybenzamide | Methoxy-substituted aromatic amide | Antidepressant |

| 3,4-Dimethoxyphenethylamine | Dimethoxy-substituted phenethylamine | Neuroactive |

Case Studies

Several case studies have highlighted the therapeutic potential of similar benzamide derivatives. For example:

- Case Study 1 : A study on a related compound demonstrated significant reductions in tumor volume in mice treated with the drug compared to controls.

- Case Study 2 : Another investigation focused on the anti-inflammatory effects of benzamide derivatives in models of acute inflammation, showing reduced edema and inflammatory markers.

Q & A

Basic: What synthetic strategies are optimal for preparing N-(4-iodo-2-methylphenyl)-2-methoxybenzamide, and how are coupling reagents selected?

Answer:

The synthesis of benzamide derivatives typically involves coupling a carboxylic acid with an aniline derivative. For This compound , a method analogous to N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide can be adapted:

- Reagents : Use 2-methoxybenzoic acid and 4-iodo-2-methylaniline with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxyl group .

- Conditions : React at low temperatures (-50°C) to minimize side reactions. Post-synthesis, purify via recrystallization or column chromatography.

- Validation : Confirm yield and purity via elemental analysis, IR (amide C=O stretch ~1650 cm⁻¹), and ¹H-NMR (methoxy singlet at δ ~3.8 ppm) .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

Key techniques include:

- IR Spectroscopy : Identify amide C=O (1650–1680 cm⁻¹) and methoxy C-O (1250 cm⁻¹) stretches.

- ¹H-NMR : Methoxy protons (δ 3.7–3.9 ppm), aromatic protons (δ 6.5–8.0 ppm), and methyl groups (δ 2.3–2.5 ppm) confirm substitution patterns .

- Elemental Analysis : Validate empirical formula (e.g., C₁₅H₁₄INO₂) with ≤0.3% deviation .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peak [M+H]⁺ .

Advanced: How do solvent polarity and pH influence the fluorescence properties of this compound?

Answer:

Fluorescence behavior (λex ~340 nm, λem ~380 nm) is solvent- and pH-dependent:

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance fluorescence intensity due to reduced quenching. Non-polar solvents may redshift emission .

- pH Optimization : Maximum intensity occurs at pH 5 , mimicking physiological conditions. Acidic (pH <3) or basic (pH >8) conditions reduce fluorescence due to protonation/deprotonation of functional groups .

- Temperature Stability : Fluorescence remains stable at 25°C but degrades above 40°C .

Advanced: What methodologies determine binding constants and interaction mechanisms with biological targets?

Answer:

- Spectrofluorometric Titration : Titrate the compound with a target (e.g., protein or metal ion) and calculate binding constants (Kb) via Stern-Volmer plots .

- Molecular Docking : Use software like AutoDock to predict binding modes with targets (e.g., tubulin for anticancer activity) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) for high-affinity interactions .

Advanced: How does iodine substitution at the 4-position impact biological activity compared to chloro or fluoro analogs?

Answer:

- Electron-Withdrawing Effects : Iodo groups increase lipophilicity and enhance membrane permeability compared to chloro/fluoro, potentially improving bioavailability .

- Tubulin Inhibition : Halogenated benzamides (e.g., chloro/fluoro derivatives) inhibit tubulin polymerization by binding the colchicine site. Iodo analogs may exhibit stronger van der Waals interactions .

- Antimicrobial Activity : Iodo-substituted compounds show broader efficacy due to enhanced halogen bonding with microbial enzymes .

Advanced: How can thermal stability and degradation pathways be assessed for this compound?

Answer:

- Differential Scanning Calorimetry (DSC) : Measure melting point (Tm) and detect decomposition events (e.g., endothermic peaks at >200°C) .

- Thermogravimetric Analysis (TGA) : Quantify weight loss under controlled heating to identify degradation steps (e.g., loss of methoxy or iodo groups) .

- HPLC-MS Stability Studies : Monitor degradation products under stress conditions (heat, light, pH extremes) .

Advanced: How should researchers address contradictions in fluorescence data across structurally similar benzamides?

Answer:

- Control Experiments : Standardize solvent, pH, and temperature conditions to minimize variability .

- Quantum Yield Calculations : Compare absolute fluorescence quantum yields using integrating spheres to account for instrument-specific artifacts.

- Substituent Effects : Systematically vary substituents (e.g., iodo vs. methoxy positions) to isolate electronic and steric influences .

Advanced: What in vitro assays are recommended to evaluate anticancer potential?

Answer:

- MTT/Proliferation Assays : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC50 values ≤10 µM indicating potency .

- Tubulin Polymerization Assay : Monitor inhibition using purified tubulin and fluorescence-based kits (e.g., CytoDYNAMIX Screen) .

- Apoptosis Markers : Assess caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.